molecular formula C7H7BrClF2N B13668840 2-Bromo-3-(difluoromethyl)aniline hydrochloride

2-Bromo-3-(difluoromethyl)aniline hydrochloride

Cat. No.: B13668840
M. Wt: 258.49 g/mol
InChI Key: IHYDODZQWPGMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(difluoromethyl)aniline hydrochloride: is an organic compound with the molecular formula C7H7BrClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)aniline hydrochloride typically involves the bromination of 3-(difluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The hydrochloride salt is then formed by treating the brominated product with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and purification processes to obtain the compound in high purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(difluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 2-Bromo-3-(difluoromethyl)aniline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)aniline hydrochloride depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and difluoromethyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

    3-Bromoaniline: Lacks the difluoromethyl group, making it less reactive in certain reactions.

    4-Bromo-2-(trifluoromethyl)aniline: Another structural isomer with different substitution patterns.

Uniqueness: 2-Bromo-3-(difluoromethyl)aniline hydrochloride is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties

Properties

Molecular Formula

C7H7BrClF2N

Molecular Weight

258.49 g/mol

IUPAC Name

2-bromo-3-(difluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C7H6BrF2N.ClH/c8-6-4(7(9)10)2-1-3-5(6)11;/h1-3,7H,11H2;1H

InChI Key

IHYDODZQWPGMOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)Br)C(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.